IR spectrum of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine
IR spectrum of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine
An In-Depth Technical Guide to the Infrared Spectrum of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes data from structurally analogous compounds and foundational spectroscopic principles to present a detailed, predictive interpretation. We will deconstruct the molecule into its constituent functional groups, assign expected vibrational frequencies, and provide a robust experimental framework for acquiring and validating the spectrum. This guide is designed to empower researchers in drug development and materials science to confidently identify and characterize this and similar N-acylated benzoxazine derivatives.
Introduction: The Structural Significance of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a chloroacetyl group at the N4 position introduces a reactive electrophilic site, making 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine a valuable intermediate for covalent inhibitor design and further functionalization.
Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for confirming the successful synthesis and structural integrity of such molecules. By probing the vibrational frequencies of covalent bonds, an IR spectrum provides a unique molecular "fingerprint," allowing for the unambiguous identification of key functional groups. The causality behind using IR spectroscopy rests on its ability to confirm the successful N-acylation and the preservation of the core benzoxazine structure.
Below is the chemical structure of the target compound.
Caption: Chemical Structure of the Target Analyte.
Predictive Analysis of Key Vibrational Modes
The can be logically dissected by examining its primary functional components: the N-chloroacetyl group, the core benzoxazine ring system, and the associated aliphatic and aromatic C-H bonds.
The Amide Carbonyl (Amide I Band)
The most prominent and diagnostic peak in the spectrum will be the C=O stretching vibration of the tertiary amide, known as the Amide I band. For typical tertiary amides, this band appears in the 1630-1690 cm⁻¹ region[1]. However, the presence of an electron-withdrawing chlorine atom on the α-carbon has a significant electronic effect. This inductive effect shortens and stiffens the C=O bond, shifting its stretching frequency to a higher wavenumber[2].
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Predicted Frequency: A strong, sharp absorption is expected in the range of 1680-1710 cm⁻¹ . This is a critical peak for confirming the presence of the chloroacetyl group attached to the nitrogen. Studies on related molecules like benzeneacetamide show that solvent interactions can also influence this peak's exact position[3].
The Benzoxazine Ring System
The benzoxazine ring itself contributes several characteristic absorptions that confirm its integrity.
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Aryl-Alkyl Ether (C-O-C) Stretching: The ether linkage within the oxazine ring gives rise to two distinct stretching vibrations: an asymmetric and a symmetric mode. These are foundational for identifying the benzoxazine core.
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Aromatic C=C Stretching: The benzene ring will produce a series of medium-intensity, sharp absorptions from in-ring carbon-carbon stretching. These typically appear in pairs[5].
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Oxazine Ring Signature: A characteristic absorption confirming the fusion of the benzene and oxazine rings is often observed in the fingerprint region, around 920-950 cm⁻¹ [4].
C-H Vibrations
The molecule contains both sp²-hybridized carbons (aromatic ring) and sp³-hybridized carbons (dihydro-oxazine ring and acetyl group). Their C-H stretching frequencies appear in distinct regions.
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Aromatic C-H Stretch: Weak to medium sharp peaks are expected just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Medium to strong absorptions from the -CH₂- groups in the oxazine ring and the acetyl moiety will appear just below 3000 cm⁻¹.
The Carbon-Chlorine (C-Cl) Bond
The C-Cl stretch is often challenging to assign with certainty as it is typically weak and falls within the congested "fingerprint region" (below 1500 cm⁻¹) where many other bending vibrations occur[9].
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Predicted Frequency: A weak to medium intensity band is expected in the range of 550-850 cm⁻¹ [6][10][11]. While not always a primary diagnostic peak due to potential overlaps, its presence would be consistent with the proposed structure.
Summary of Predicted IR Absorptions
The expected vibrational frequencies for 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine are summarized in the table below for easy reference.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3010-3100 | C-H Stretch | Aromatic (sp² C-H) | Weak to Medium |
| 2850-2980 | C-H Stretch (Asymmetric & Symmetric) | Aliphatic (-CH₂-) | Medium to Strong |
| 1680-1710 | C=O Stretch (Amide I) | Tertiary Amide (α-chloro) | Strong, Sharp |
| 1585-1610 | C=C Stretch | Aromatic Ring | Medium |
| 1450-1500 | C=C Stretch | Aromatic Ring | Medium |
| 1350-1450 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) | Medium |
| 1225-1240 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether (Oxazine) | Strong |
| 1020-1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether (Oxazine) | Medium to Strong |
| 920-950 | Ring Mode | Benzene-Oxazine Fusion | Medium |
| 550-850 | C-Cl Stretch | Chloroalkane | Weak to Medium |
Experimental Protocol: A Self-Validating Workflow
To obtain a high-quality, trustworthy IR spectrum of the title compound, which is expected to be a solid at room temperature, either the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method is recommended. ATR is often preferred for its speed and minimal sample preparation.
Methodology: ATR-FTIR Spectroscopy
The principle of ATR-FTIR is that an infrared beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide), creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal[12][13]. This makes it an ideal surface-sensitive technique that requires no sample dilution.
Caption: Workflow for ATR-FTIR analysis.
Step-by-Step Protocol:
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Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., spectroscopy-grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
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Background Acquisition: Record a background spectrum of the clean, empty crystal. This is a critical self-validating step; the background spectrum should be a flat line, free of atmospheric CO₂ and H₂O absorptions, ensuring that these do not contaminate the sample spectrum.
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Sample Application: Place a small amount of the solid 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine powder directly onto the center of the ATR crystal. Ensure the sample covers the crystal surface completely[14].
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Pressure Application: Lower the instrument's press arm or anvil and apply consistent pressure to force the solid sample into intimate contact with the crystal surface. Good contact is essential for a high-quality spectrum[14][15].
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Sample Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
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Cleaning: After analysis, raise the anvil, remove the sample, and clean the crystal surface thoroughly as described in Step 1.
Alternative Methodology: KBr Pellet Technique
This classic transmission method involves intimately mixing the sample with dry, spectroscopy-grade potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet[16].
Step-by-Step Protocol:
-
Preparation: Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The KBr must be scrupulously dry to avoid a broad O-H absorption from water obscuring the spectrum[17].
-
Pellet Pressing: Transfer the fine powder to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent disc[18][19].
-
Analysis: Place the KBr pellet into the spectrometer's sample holder and acquire the spectrum using transmission mode. A background spectrum of the empty sample compartment should be run first.
Conclusion
The infrared spectrum of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine is characterized by several key diagnostic features. The most definitive absorption is the high-frequency Amide I (C=O) band around 1680-1710 cm⁻¹, indicative of the α-chloro substitution. This, combined with the strong asymmetric C-O-C stretch near 1230 cm⁻¹ and the presence of both aromatic and aliphatic C-H stretches, provides a robust method for structural confirmation. By following the detailed experimental protocols outlined, researchers can confidently generate and interpret the FTIR spectrum, ensuring the identity and purity of this important chemical intermediate.
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